molecular formula C14H15ClFN7 B1448299 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride CAS No. 1351647-59-0

3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Cat. No. B1448299
M. Wt: 335.77 g/mol
InChI Key: XBABJPDWEOLCCT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions, and the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the various functional groups. For example, the presence of multiple nitrogen atoms could result in hydrogen bonding, affecting the compound’s solubility and boiling/melting points .

Scientific Research Applications

Antibacterial Activity

The triazole class, including 1,2,3-triazole and 1,2,4-triazole-containing hybrids, showcases broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds, such as 1,2,3-triazole-cephalosporin hybrid cefatrizine and 1,2,3-triazole-oxazolidinone hybrid radezolid, have been utilized in clinical practice to treat bacterial infections. The antibacterial mechanism involves inhibition of DNA gyrase, topoisomerase IV, efflux pumps, filamentous temperature-sensitive protein Z, and penicillin-binding protein, highlighting the potential of triazole derivatives in addressing antibiotic resistance challenges (Li & Zhang, 2021).

Metabolic Pathways and Drug Design

Arylpiperazine derivatives undergo extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation, leading to a variety of metabolites with diverse pharmacological actions. This metabolic pathway suggests a significant role in determining the pharmacokinetics and pharmacodynamics of arylpiperazine-based drugs, including potential implications for designing more effective and safer therapeutic agents (Caccia, 2007).

Dipeptidyl Peptidase IV Inhibitors

Triazolo[4,5-d]pyrimidine derivatives are explored for their potential as dipeptidyl peptidase IV inhibitors, offering a therapeutic approach for type 2 diabetes mellitus. The structural versatility of pyrimidine and triazine hybrids, as evidenced in compounds like DPP IV inhibitors, highlights the role of such derivatives in developing antidiabetic drugs with improved efficacy and selectivity (Mendieta, Tarragó, & Giralt, 2011).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. For example, if it shows activity as a kinase inhibitor, it could potentially be developed into a new anticancer drug .

properties

IUPAC Name

3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN7.ClH/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21;/h1-4,9,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBABJPDWEOLCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 2
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 3
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 5
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
Reactant of Route 6
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride

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